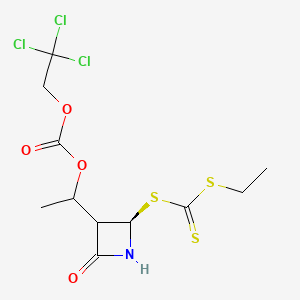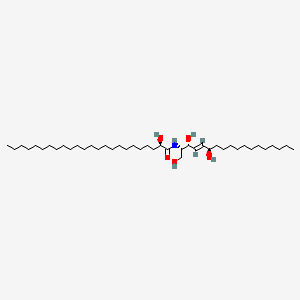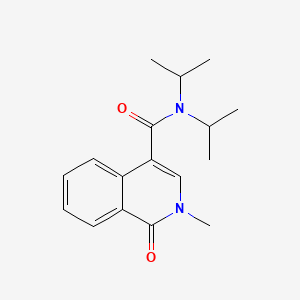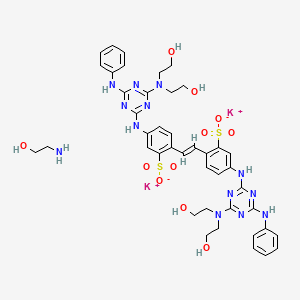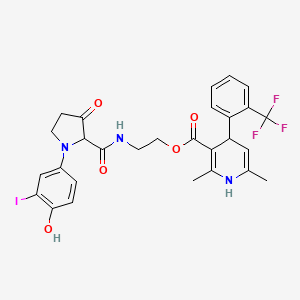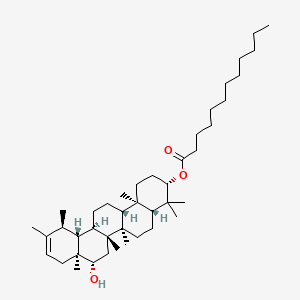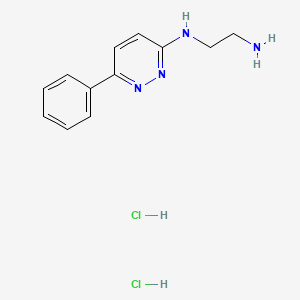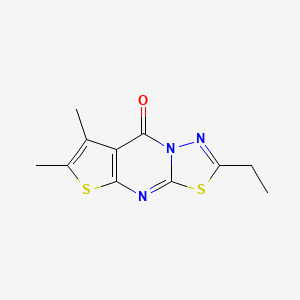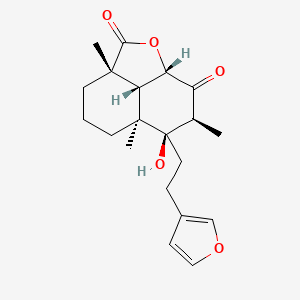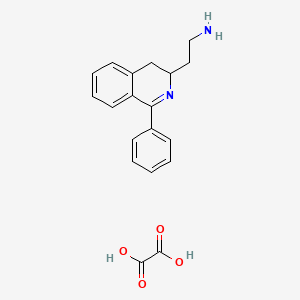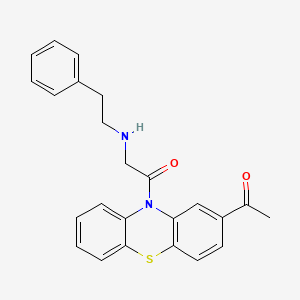
10H-Phenothiazine, 2-acetyl-10-(((2-phenylethyl)amino)acetyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10H-Phenothiazine, 2-acetyl-10-(((2-phenylethyl)amino)acetyl)- is a derivative of phenothiazine, a tricyclic compound that has been widely studied for its diverse biological activities. Phenothiazine derivatives are known for their applications in pharmaceuticals, particularly as antipsychotic and antihistaminic agents .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10H-Phenothiazine, 2-acetyl-10-(((2-phenylethyl)amino)acetyl)- typically involves the acylation of phenothiazine. One common method is the Friedel-Crafts acylation, where phenothiazine is reacted with acyl chlorides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) in a solvent like carbon disulfide (CS2) . Another method involves the alkylation of 2-acetylphenothiazine with methyl iodide and sodium hydride .
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts acylation processes, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the scalability and reproducibility of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
10H-Phenothiazine, 2-acetyl-10-(((2-phenylethyl)amino)acetyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the phenothiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic reagents like bromine (Br2) and chlorinating agents are used for halogenation reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Halogenated phenothiazine derivatives.
Applications De Recherche Scientifique
10H-Phenothiazine, 2-acetyl-10-(((2-phenylethyl)amino)acetyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antitumor activities.
Medicine: Investigated for its potential use as an antipsychotic and antihistaminic agent.
Mécanisme D'action
The mechanism of action of 10H-Phenothiazine, 2-acetyl-10-(((2-phenylethyl)amino)acetyl)- involves its interaction with various molecular targets. In biological systems, it may interact with neurotransmitter receptors, such as dopamine and serotonin receptors, leading to its antipsychotic effects. The compound’s antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Chlorpromazine: A well-known antipsychotic agent.
Promethazine: An antihistaminic agent.
Prochlorperazine: Used to control severe nausea and vomiting.
Uniqueness
10H-Phenothiazine, 2-acetyl-10-(((2-phenylethyl)amino)acetyl)- is unique due to its specific acetyl and phenylethylamino substituents, which may confer distinct pharmacological properties compared to other phenothiazine derivatives .
Propriétés
Numéro CAS |
89516-35-8 |
|---|---|
Formule moléculaire |
C24H22N2O2S |
Poids moléculaire |
402.5 g/mol |
Nom IUPAC |
1-(2-acetylphenothiazin-10-yl)-2-(2-phenylethylamino)ethanone |
InChI |
InChI=1S/C24H22N2O2S/c1-17(27)19-11-12-23-21(15-19)26(20-9-5-6-10-22(20)29-23)24(28)16-25-14-13-18-7-3-2-4-8-18/h2-12,15,25H,13-14,16H2,1H3 |
Clé InChI |
MBZNVOMAVQLQKF-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2C(=O)CNCCC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



